Cas no 93379-54-5 ((S)-Atenolol)

(S)-Atenolol structure
(S)-Atenolol structure
상품 이름:(S)-Atenolol
CAS 번호:93379-54-5
MF:C14H22N2O3
메가와트:266.336083889008
CID:805064
PubChem ID:175540

(S)-Atenolol 화학적 및 물리적 성질

이름 및 식별자

    • Esatenolol
    • (S)-Atenolol
    • (S)-(-)-Atenolol
    • S-ATENOLOL
    • 4-[(2S)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide (ACI)
    • Benzeneacetamide, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, (S)- (ZCI)
    • (-)-Atenolol
    • (S)-2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide
    • 2-[4-[(2S)-2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
    • S-(-)-Atenolol
    • ESATENOLOL [MART.]
    • ESATENOLOL [JAN]
    • Prestwick3_000953
    • DTXSID10239405
    • HMS3260O14
    • NCGC00015007-05
    • 4-((2S)-2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)BENZENEACETAMIDE
    • CHEBI:31556
    • Prestwick2_000536
    • 93379-54-5
    • 2-[4-({(2S)2-hydroxy-3-[(propan-2-yl)amino]propyl}oxy)phenyl]acetamide
    • Esatenolol [INN]
    • GS-0672
    • NCGC00015007-04
    • ESATENOLOL [WHO-DD]
    • Tocris-0393
    • NCGC00024566-01
    • MFCD00074918
    • AB00513856
    • BENZENEACETAMIDE, 4-((2S)-2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)-
    • (S)-(-)-Atenolol, powder
    • GEO-02804
    • SR-01000597666
    • HMS3675I05
    • NCGC00016880-04
    • NCGC00016880-03
    • HMS2235B16
    • S(-)-Atenolol
    • CHEMBL343633
    • NCGC00015007-03
    • (S)-4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzeneacetamide
    • EN300-18539569
    • HMS2097P08
    • Tocris-0387
    • CCG-204251
    • A-143
    • BPBio1_001042
    • DPF757BOSR
    • HMS3266K19
    • NCGC00015007-02
    • S-(-)-4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetamide
    • NCGC00016880-07
    • NCGC00260841-01
    • MLS002153864
    • NCGC00093636-02
    • CAS-56715-13-0
    • NCGC00024570-04
    • NCGC00093636-01
    • Lopac-A-143
    • EU-0100156
    • Q24255323
    • SCHEMBL4363
    • CAS-93379-54-5
    • AKOS015894675
    • NCGC00016880-02
    • Benzeneacetamide, 4-[(2S)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
    • BSPBio_000946
    • Atenolol, (s)-
    • Tox21_500156
    • NCGC00024570-02
    • NCGC00016880-06
    • SR-01000597666-1
    • 2-(p-((2S)-2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide
    • Prestwick0_000536
    • NCGC00016880-01
    • (S)-()-Atenolol
    • Benzeneacetamide, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, (S)-
    • NCGC00093636-03
    • (S)-(-)-4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide
    • Lopac-A-7655
    • Prestwick1_000536
    • NS00099224
    • NCGC00024570-01
    • Lopac-A-142
    • NCGC00015007-12
    • NCGC00024570-03
    • W-200527
    • D01471
    • LP00156
    • SPBio_002472
    • NCGC00016880-05
    • NCGC00016880-13
    • HMS3411I05
    • Atenolol, (-)-
    • UNII-DPF757BOSR
    • HMS3714P08
    • atenolol-(-)
    • Lopac0_000156
    • BRD-K44993696-001-03-2
    • SR-01000597666-3
    • BRD-K44993696-001-05-7
    • 2-{4-[(2S)-2-hydroxy-3-[(propan-2-yl)amino]propoxy]phenyl}acetamide
    • (-)-4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide
    • Esatenolol (JAN/INN)
    • (S)(-)-atenolol
    • BRD-K44993696-001-12-3
    • (S)-(-)-Atenolol, 99%
    • SMR000326748
    • NCGC00015007-01
    • DB13443
    • SDCCGSBI-0050144.P002
    • 인치: 1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1
    • InChIKey: METKIMKYRPQLGS-LBPRGKRZSA-N
    • 미소: O(C1C=CC(CC(=O)N)=CC=1)C[C@@H](O)CNC(C)C

계산된 속성

  • 정밀분자량: 266.163043g/mol
  • 표면전하: 0
  • XLogP3: 0.2
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 4
  • 회전 가능한 화학 키 수량: 8
  • 동위원소 질량: 266.163043g/mol
  • 단일 동위원소 질량: 266.163043g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 84.6Ų
  • 중원자 수량: 19
  • 복잡도: 263
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 표면전하: 0
  • 상호 변형 이기종 수량: 3

실험적 성질

  • 색과 성상: 연분홍 고체
  • 융해점: 148-152 °C(lit.)
  • 용해도: 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin: >6 mg/mL
  • 용해성: 물에 녹다

(S)-Atenolol 보안 정보

  • WGK 독일:3
  • RTECS 번호:CY1488020

(S)-Atenolol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04198-100mg
(S)-(-)-Atenolol
93379-54-5
100mg
¥9078.0 2021-09-03
SHENG KE LU SI SHENG WU JI SHU
sc-203687B-2.5 g
S-(−)-Atenolol,
93379-54-5
2.5 g
¥15,042.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-203687A-50 mg
S-(−)-Atenolol,
93379-54-5
50mg
¥2,031.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-203687A-50mg
S-(−)-Atenolol,
93379-54-5
50mg
¥2031.00 2023-09-05
A2B Chem LLC
AB56143-250mg
(S)-Atenolol
93379-54-5
250mg
$333.00 2024-07-18
SHENG KE LU SI SHENG WU JI SHU
sc-203687B-2.5g
S-(−)-Atenolol,
93379-54-5
2.5g
¥15042.00 2023-09-05
TRC
A790085-5mg
(S)-Atenolol
93379-54-5
5mg
$ 92.00 2023-04-19
TRC
A790085-50mg
(S)-Atenolol
93379-54-5
50mg
$ 135.00 2023-04-19
TRC
A790085-2.5g
(S)-Atenolol
93379-54-5
2.5g
$ 1476.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-203687-10mg
S-(−)-Atenolol,
93379-54-5
10mg
¥677.00 2023-09-05

(S)-Atenolol 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Potassium carbonate ,  Cesium fluoride Solvents: Dimethylformamide
1.2 -
1.3 -
1.4 Solvents: Water
1.5 Solvents: Ethyl acetate
참조
CsF in organic synthesis. Regioselective nucleophilic reactions of phenols with oxiranes leading to enantiopure β-blockers
Kitaori, Kazuhiro; Furukawa, Yoshiro; Yoshimoto, Hiroshi; Otera, Junzo, Tetrahedron, 1999, 55(50), 14381-14390

합성회로 2

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 2 h, 10 - 15 °C
참조
Resolution of racemic atenolol using (2S,3S)-O,O-di-p-toluoyl tartrate and (2R,3R)-O,O-di-p-toluoyl tartrate to form diastereomeric salts of atenolol followed by fractional crystallization and neutralization of the separated atenolol diastereomeric salts and base neutralization
, World Intellectual Property Organization, , ,

합성회로 3

반응 조건
1.1 Solvents: Water ;  30 min, rt
1.2 20 - 60 °C; 12 - 24 h
참조
Method for preparing (S)-atenolol
, Korea, , ,

합성회로 4

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, 45 - 50 psi, 35 - 38 °C
참조
Improved process for the industrial manufacture of atenolol
, India, , ,

합성회로 5

반응 조건
1.1 Solvents: Methanol ;  23 °C
1.2 Reagents: Ammonia ;  23 °C
1.3 Catalysts: Calcium hydride ;  30 h, 23 °C
1.4 Reagents: Ammonium carbonate Solvents: Water ;  1 h, 23 °C
참조
Process for the preparation of pure (S)-enantiomer of atenolol
, Croatia, , ,

합성회로 6

반응 조건
1.1 Solvents: Water ;  12 h, 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 11
참조
Lipase-catalyzed green synthesis of enantiopure atenolol
Dwivedee, Bharat Prasad; Ghosh, Saptarshi; Bhaumik, Jayeeta; Banoth, Linga; Chand Banerjee, Uttam, RSC Advances, 2015, 5(21), 15850-15860

합성회로 7

반응 조건
1.1 Solvents: Water ;  rt → 10 °C; 3 h, 10 - 15 °C; 10 h
참조
Process for producing (S)-atenolol of high optical purity from (R)-epichlorohydrin, 4-hydroxyphenylacetamide, and isopropylamine.
, United States, , ,

합성회로 8

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 h, 700 kPa, 50 °C
1.2 Reagents: Ammonia Solvents: Methanol ;  0 - 20 °C
1.3 Reagents: Calcium hydride ;  24 h, rt
1.4 Reagents: Water ;  1 h, rt
참조
Use of enantioselective liquid chromatography for preparation of pure atenolol enantiomers
Mikuldas, Hrvoje; Cepanec, Ivica; Sporec, Anita; Litvic, Mladen; Vinkovic, Vladimir, Journal of Separation Science, 2005, 28(3), 251-256

합성회로 9

반응 조건
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  rt
참조
Synthesis and application of bimetallic chiral [Co(salen)]-type complexes: a new catalytic approach to synthesis of optically pure β-blockers via kinetic resolution of epichlorohydrin
Kawthekar, Rahul B.; Bi, Wen-tao; Kim, Geon-Joong, Applied Organometallic Chemistry, 2008, 22(10), 583-591

합성회로 10

반응 조건
1.1 Solvents: Isopropanol ;  rt → 38 °C; 7 h, 38 °C
참조
Method for preparation of (S)-Atenolol
, China, , ,

합성회로 11

반응 조건
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  rt
참조
Asymmetric ring opening of epoxides catalyzed by novel heterobimetallic Schiff-bases containing transition metal salts
Kawthekar, Rahul B.; Bi, Wen-tao; Kim, Geon-Joong, Bulletin of the Korean Chemical Society, 2008, 29(2), 313-318

합성회로 12

반응 조건
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ;  0 - 5 °C; 1 d, rt
참조
An efficient asymmetric synthesis of (S)-atenolol using hydrolytic kinetic resolution
Bose, D. Subhas; Narsaiah, A. Venkat, Bioorganic & Medicinal Chemistry, 2005, 13(3), 627-630

합성회로 13

반응 조건
1.1 Solvents: Methanol
참조
Process for producing optically active atenolol and intermediate thereof
, European Patent Organization, , ,

합성회로 14

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, 310 - 345 kPa, 35 - 38 °C
참조
Improved method for synthesis of beta-blocker atenolol of high purity on an industrial scale
, Russian Federation, , ,

합성회로 15

반응 조건
1.1 Solvents: Methanol
참조
Preparation of optically active atenolol and its intermediates
, Japan, , ,

합성회로 16

반응 조건
1.1 Reagents: Sodium methoxide ,  Ammonia Solvents: Methanol ;  20 °C; 24 h, 20 °C
참조
Method for preparation of enantiomerically pure (S)-(-)-atenolol and (R)-(+)-atenolol using preparative chromatography on chiral stationary phase of racemic 1-(N-benzyl-N-isopropyl)amino-3-[p-(methoxycarbonylmethylphenoxy)]-2-propanol as key step
, Croatia, , ,

합성회로 17

반응 조건
1.1 Reagents: Ammonium hydroxide Solvents: Methanol
참조
Fabrication of SiO2, Al2O3, and TiO2 Microcapsules with Hollow Core and Mesoporous Shell Structure
Guo, Xiao-Feng; Kim, Yong-Suk; Kim, Geon-Joong, Journal of Physical Chemistry C, 2009, 113(19), 8313-8319

합성회로 18

반응 조건
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water
참조
Enantioselective synthesis of β-blockers via hydrolytic kinetic resolution of terminal oxiranes by using bimetallic chiral [{2,2'-[cyclohexane-1,2-diylbis(nitrilomethylidyne)]bis[phenolato]}(2-)]cobalt ([Co(salen)])-type complexes
Kawthekar, Rahul B.; Kim, Geon-Joong, Helvetica Chimica Acta, 2008, 91(2), 317-332

합성회로 19

반응 조건
1.1 Solvents: Methanol
참조
Manufacture of optically active atenolol and its intermediates
, Japan, , ,

합성회로 20

반응 조건
1.1 Reagents: Ammonium hydroxide
참조
Lipase catalysis in organic solvents. Application to the synthesis of (R)- and (S)-atenolol
Bevinakatti, H. S.; Banerji, A. A., Journal of Organic Chemistry, 1992, 57(22), 6003-5

(S)-Atenolol Raw materials

(S)-Atenolol Preparation Products

추천 기사

추천 공급업체
Heyuan Broad Spectrum Biotechnology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
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Heyuan Broad Spectrum Biotechnology Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
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Audited Supplier 감사 대상 공급업체
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Henan Dongyan Pharmaceutical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
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Audited Supplier 감사 대상 공급업체
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Suzhou Senfeida Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량